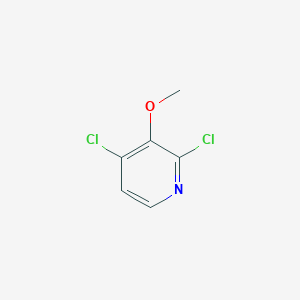

2,4-Dichloro-3-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLLDGMXZMTOLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405143-46-6 | |

| Record name | 2,4-dichloro-3-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dichloro 3 Methoxypyridine and Its Analogues

De Novo Synthesis Approaches to the Pyridine (B92270) Core

De novo synthesis offers the advantage of building the desired substitution pattern directly into the pyridine ring, often from readily available starting materials. This approach can be particularly useful for accessing highly functionalized pyridines that are difficult to obtain through substitution reactions on the parent heterocycle.

Cyclization Reactions for Pyridine Ring Formation

The formation of the pyridine nucleus through the cyclization of acyclic precursors is a cornerstone of heterocyclic chemistry. These reactions typically involve the condensation of carbonyl compounds with a source of ammonia to construct the six-membered ring. While a direct synthesis of 2,4-dichloro-3-methoxypyridine via a single cyclization has not been extensively documented, the principles of established pyridine syntheses can be applied to construct precursors that would lead to analogous substitution patterns.

One prominent example is the Hantzsch pyridine synthesis , a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. nih.gov The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. nih.gov By carefully selecting the starting materials, one could envision a pathway to a pyridine with the desired functionalities. For instance, using a β-ketoester with a methoxy (B1213986) group at the appropriate position and a halogenated aldehyde or ketoester could potentially lead to a precursor for the target molecule.

Another classical approach is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with a β-dicarbonyl compound. This method directly yields the aromatic pyridine ring. acsgcipr.org The versatility of these cyclization reactions allows for the synthesis of a wide range of substituted pyridines. illinois.edubohrium.com

| Cyclization Reaction | Description | Key Features |

| Hantzsch Pyridine Synthesis | A multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. | Initially forms a 1,4-dihydropyridine which requires a subsequent oxidation step to yield the pyridine. |

| Bohlmann-Rahtz Pyridine Synthesis | Condensation of an enamine with a β-dicarbonyl compound. | Directly produces the aromatic pyridine ring. |

Multi-component Condensations Yielding Substituted Pyridines

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. bohrium.comtcichemicals.com These reactions are atom-economical and can rapidly generate molecular diversity. bohrium.com The Hantzsch synthesis is a classic example of an MCR used for pyridine synthesis. nih.govtcichemicals.com

Modern variations of MCRs offer access to a wide array of substituted pyridines. illinois.edubohrium.com For instance, a one-pot, three-component synthesis of pyridines can be achieved through the reaction of an aldehyde, a β-ketoester, and an ammonium source under various catalytic conditions. tcichemicals.com The strategic selection of substituted starting materials in these MCRs could provide a convergent route to pyridines with chloro and methoxy substituents.

Functionalization Strategies on Pre-formed Pyridine Rings

An alternative and often more practical approach to synthesizing this compound involves the stepwise functionalization of a pre-formed pyridine ring. This strategy allows for the introduction of substituents in a controlled manner.

Directed Halogenation Techniques for Dichloropyridines

The introduction of chlorine atoms onto the pyridine ring can be achieved through various halogenation methods. The regioselectivity of these reactions is crucial for obtaining the desired 2,4-dichloro substitution pattern.

One effective strategy involves the chlorination of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. semanticscholar.org Treatment of a pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce chlorine atoms at these positions. semanticscholar.org For the synthesis of this compound, one could start with 3-methoxypyridine, convert it to its N-oxide, and then perform a directed chlorination.

Another approach is the direct chlorination of pyridine derivatives under high temperatures in the vapor phase. google.comgoogle.com The regioselectivity of such reactions can be influenced by the reaction conditions and the presence of other substituents on the ring. For instance, the chlorination of 3-substituted pyridines can lead to a mixture of products, and controlling the reaction to favor the 2,4-dichloro isomer is a key challenge.

| Halogenation Technique | Reagent/Conditions | Target Position(s) |

| Chlorination of Pyridine N-oxide | POCl₃ or SO₂Cl₂ | 2- and 4-positions |

| Vapor-Phase Chlorination | Cl₂ / High Temperature | Varies with substrate and conditions |

Alkoxylation Reactions for Methoxy Group Introduction

The introduction of a methoxy group onto a dichloropyridine can be accomplished through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophile, such as methoxide, displaces a leaving group, in this case, a chloride ion, on the aromatic ring.

The SNAr mechanism is a two-step process involving the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. libretexts.org For dichloropyridines, the position of nucleophilic attack is influenced by the electronic effects of the nitrogen atom and the other chlorine atom.

In the case of 2,4-dichloropyridine, nucleophilic attack is generally favored at the 4-position. researchgate.net This preference can be explained by the greater stabilization of the negative charge in the Meisenheimer complex when the attack occurs at the 4-position, as the negative charge can be delocalized onto the electronegative nitrogen atom through resonance. researchgate.net However, the regioselectivity of SNAr reactions on substituted dichloropyridines can be highly sensitive to the nature and position of other substituents on the ring. wuxiapptec.com For instance, the presence of an electron-donating group at the 6-position of a 2,4-dichloropyrimidine can direct nucleophilic attack to the 2-position. wuxiapptec.com

The reaction of a 2,4-dichloropyridine derivative with sodium methoxide (NaOMe) in a suitable solvent like methanol or dimethylformamide (DMF) would be the standard approach for introducing a methoxy group. The specific reaction conditions, such as temperature and reaction time, would need to be optimized to achieve the desired methoxylation and to control the regioselectivity, especially if the starting dichloropyridine is unsymmetrically substituted.

| Reaction | Nucleophile | Substrate | Typical Product |

| SNAr Methoxylation | Sodium Methoxide (NaOMe) | 2,4-Dichloropyridine | 4-Chloro-2-methoxypyridine or 2-Chloro-4-methoxypyridine |

Regioselectivity in Methoxylation Reactions

The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on dichloropyridines is a critical factor in determining the final product. In the case of 2,4-dichloropyridine, the inherent electronic properties of the pyridine ring, influenced by the electronegative nitrogen atom, render the C2 and C4 positions susceptible to nucleophilic attack. Generally, the C4 position is more activated towards nucleophilic substitution than the C2 position.

However, the introduction of a substituent at the 3-position can significantly alter this reactivity pattern. The electronic nature of the 3-substituent, whether electron-donating or electron-withdrawing, plays a crucial role in directing the incoming nucleophile. For instance, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243), the regioselectivity is influenced by the 3-substituent. researchgate.net Bulky groups at the 3-position tend to direct substitution to the 6-position. researchgate.net

The choice of solvent also has a profound impact on regioselectivity. The ability of a solvent to act as a hydrogen-bond acceptor can switch the preferred site of reaction. researchgate.net For example, the regioselectivity for the 2-isomer in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine in dichloromethane (B109758) (a poor hydrogen-bond acceptor) can be inverted to favor the 6-isomer in dimethyl sulfoxide (B87167) (a strong hydrogen-bond acceptor). researchgate.net These principles can be extrapolated to the methoxylation of 2,4-dichloropyridines, where the solvent and the presence of other substituents can be strategically used to direct the methoxy group to the desired 3-position, although this is a less common substitution pattern.

Conversion from Related Halogenated Pyridine Precursors

Synthesis from 2,4-Dichloro-3-methylpyridine Derivatives

A plausible synthetic route to this compound involves the functional group transformation of a 2,4-dichloro-3-methylpyridine precursor. 3-Methylpyridine (3-picoline) is a readily available starting material that can be converted to various derivatives. wikipedia.org The conversion of a methyl group to a methoxy group on the pyridine ring is a multi-step process.

One potential pathway involves the oxidation of the methyl group to a hydroxymethyl group, followed by etherification. The oxidation of 3-methylpyridine can be achieved through various methods. Subsequently, the resulting 3-pyridylmethanol can be converted to the corresponding methoxy derivative.

Strategic Routes Involving 3-Halogenated Pyridines

A more direct approach to this compound is through the nucleophilic substitution of a halogen atom at the 3-position of a suitable polychlorinated pyridine precursor. Starting materials such as 2,3,4-trichloropyridine could potentially be used. In this scenario, the regioselective replacement of the 3-chloro substituent with a methoxy group is the key step.

The reactivity of halogens at different positions on the pyridine ring varies. For instance, in 2,3-dichloropyridine, the 2-chloro substituent is generally more reactive towards nucleophiles. However, the presence of an additional chlorine atom at the 4-position, as in 2,3,4-trichloropyridine, modifies the electronic landscape of the ring. The synthesis of 2,3-dichloropyridine itself can be achieved from precursors like 2,3,6-trichloropyridine through saponification, dechlorination, and chlorination steps. google.com

The reaction of a polychlorinated pyridine with a methoxide source, such as sodium methoxide, would be the primary method for introducing the methoxy group. The conditions of this reaction, including temperature, solvent, and the presence of any catalysts, would need to be carefully controlled to achieve selective substitution at the C3 position.

Catalytic and Mechanistic Considerations in Synthesis

Role of Catalysts in Regioselective Functionalization

Catalysts can play a pivotal role in controlling the regioselectivity of functionalization reactions on the pyridine ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used for the selective functionalization of dichloropyridines. For instance, in the reaction of 2,4-dichloro-3-nitropyridine, selective C4 arylation can be achieved using a ligand-free Suzuki-Miyaura coupling. researchgate.net

While these methods are typically employed for C-C bond formation, the principles of catalytic control can be applied to C-O bond formation as well. Catalytic methoxylation of aryl halides has been reported using carbon dioxide as a source for the methoxy group, mediated by a methoxyborane intermediate. rsc.org The coordination of the pyridine nitrogen to a metal catalyst can influence the reactivity of the adjacent positions, potentially enabling selective functionalization. For example, in the alkynylation of 2,4-dichloroquinoline, the coordination of the quinoline nitrogen to palladium directs the reaction to the C2 position. nih.gov A similar catalytic approach could potentially be designed to favor methoxylation at the C3 position of a 2,4-dichloropyridine.

Influence of Reaction Conditions on Synthetic Outcome

The outcome of the synthesis of this compound is highly dependent on the reaction conditions. Factors such as the solvent, base, temperature, and reaction time can significantly affect the yield and regioselectivity of the reaction.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can dramatically influence the rate and selectivity of SNAr reactions. researchgate.netrsc.org In the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine (B6355638), the rate coefficients are sensitive to the solvent's properties. rsc.org Aprotic solvents are commonly used for SNAr reactions. The choice between a polar aprotic solvent like DMF or DMSO and a nonpolar aprotic solvent like toluene can alter the reaction pathway and the distribution of products.

Base and Temperature: The strength and concentration of the base used in the reaction are also critical. In methoxylation reactions using sodium methoxide, the concentration of the base will influence the reaction rate. The reaction temperature is another key parameter that needs to be optimized to ensure the desired reaction proceeds at a reasonable rate without promoting side reactions or decomposition of the product. For instance, in the synthesis of substituted carbolines from 2,3-dichloropyridine, the reaction is heated to 130 °C. orgsyn.org

The synthesis of a related compound, 4-chloro-3-methoxy-2-methyl-4-pyridine, from 3-methoxy-2-methyl-4-pyranone and phosphorus oxychloride highlights the importance of controlling the reaction conditions. scispace.com The use of DMF to absorb excess phosphorus oxychloride and subsequent hydrolysis in ice water are crucial steps for obtaining a high yield of the product. scispace.com

Below is a table summarizing the general influence of reaction conditions on the synthesis of halogenated and methoxylated pyridines.

| Reaction Parameter | General Influence on Synthetic Outcome |

| Solvent | Affects solubility of reactants and can influence the transition state energy, thereby altering regioselectivity. Hydrogen-bond donating or accepting properties are particularly important in SNAr reactions. researchgate.netrsc.org |

| Base | The choice and concentration of the base (e.g., sodium methoxide) are crucial for deprotonation and nucleophile generation. Excess base can lead to side reactions. |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to decreased selectivity and the formation of byproducts. Optimization is key. |

| Catalyst | Can provide an alternative reaction pathway with a lower activation energy and can be designed to control the regioselectivity of the functionalization. |

| Starting Material | The substitution pattern of the initial pyridine derivative dictates the possible reaction sites and influences their relative reactivity. |

Chemical Reactivity and Transformation Studies of 2,4 Dichloro 3 Methoxypyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for substituted pyridines, particularly those bearing halogen leaving groups. The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles, a process that is further influenced by the electronic effects of other substituents.

Displacement of Halogen Atoms by Diverse Nucleophiles

The chlorine atoms at the C2 and C4 positions of 2,4-dichloro-3-methoxypyridine serve as effective leaving groups in SNAr reactions. wikipedia.org These reactions allow for the introduction of a wide array of functional groups onto the pyridine core. Studies on similarly substituted dichloropyridines and other dihalopyridines demonstrate that various nucleophiles, including amines, alkoxides, and thiolates, can displace the halogen atoms. nih.govrsc.orgdocumentsdelivered.com

For instance, reactions with secondary amines like 1-methylpiperazine (B117243) have been systematically studied on related 2,6-dichloropyridines to understand how different substituents influence the reaction's outcome. researchgate.net Similarly, reactions of dichloropyridines with nucleophiles such as N-benzylmethylamine have been shown to proceed with high regioselectivity and yield. researchgate.net These examples from analogous systems suggest that this compound would readily react with a range of nitrogen, oxygen, and sulfur-based nucleophiles to yield mono- or di-substituted products depending on the reaction conditions.

Table 1: Examples of Nucleophilic Substitution on Dichloropyridine Systems This table is illustrative, based on reactions of analogous compounds, to show the types of transformations possible for this compound.

| Nucleophile | Reagent Example | Expected Product Type |

| Amine | Piperidine (B6355638) | 2-Chloro-3-methoxy-4-(piperidin-1-yl)pyridine |

| Alkoxide | Sodium Methoxide | 2-Chloro-3,4-dimethoxypyridine |

| Thiolate | Sodium Thiophenoxide | 2-Chloro-3-methoxy-4-(phenylthio)pyridine |

Regioselectivity in Nucleophilic Aromatic Substitutions

A critical aspect of the nucleophilic substitution reactions of this compound is regioselectivity—that is, whether the incoming nucleophile will replace the chlorine at the C2 or the C4 position. In substituted pyridines and pyrimidines, the site of substitution is governed by a combination of steric and electronic factors. wuxiapptec.comresearchgate.net

For dichloropyrimidines, substitution is typically favored at the C4 position. wuxiapptec.com However, the presence of other substituents on the ring can significantly alter this preference. wuxiapptec.com The methoxy (B1213986) group at the C3 position in this compound plays a crucial role in directing the incoming nucleophile.

The regioselectivity of SNAr reactions is dictated by the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack. nih.gov The position that best stabilizes the resulting negative charge will be the preferred site of reaction.

Electronic Effects: The electron-donating methoxy group at C3 can influence the electron density at the adjacent C2 and C4 positions. In related systems, such as 2,4-dichloropyrimidines, an electron-donating group at a neighboring position can reverse the usual C4 selectivity and favor attack at C2. wuxiapptec.com The methoxy group can donate electron density through resonance, potentially making the C4 position more electron-rich and thus less favorable for nucleophilic attack compared to the C2 position. Conversely, the inductive effect of the electronegative oxygen atom withdraws electron density, complicating simple predictions. stackexchange.com Computational studies on similar systems often analyze the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity; a higher LUMO coefficient on a carbon atom indicates a more favorable site for nucleophilic attack. wuxiapptec.commdpi.com

Steric Effects: Steric hindrance can also play a decisive role. researchgate.netnih.gov The methoxy group at C3 is adjacent to both the C2 and C4 positions. However, the steric bulk of the methoxy group may more significantly hinder the approach of a nucleophile to the C2 position than to the C4 position. In studies of 2,6-dichloro-3-substituted pyridines, it was found that bulky substituents at the 3-position direct nucleophilic attack towards the more distant 6-position. researchgate.net This suggests that steric factors imparted by the C3-methoxy group are a key determinant of site selectivity in this compound. colab.ws

The final regiochemical outcome is a result of the subtle interplay between these competing electronic and steric influences. researchgate.netresearchgate.net

The choice of solvent can have a profound impact on the regioselectivity of nucleophilic aromatic substitutions. rsc.orgrsc.org Solvents can stabilize the charged intermediates and transition states to different extents, thereby altering the reaction pathway.

In a study on the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity was shown to be highly dependent on the solvent. researchgate.net The selectivity could be correlated using the Kamlet–Taft solvatochromic parameters, which quantify a solvent's hydrogen-bond donating ability (α), hydrogen-bond accepting ability (β), and polarity/polarizability (π*). The study found that the regioselectivity was mainly correlated with the solvent's ability to act as a hydrogen-bond acceptor (the β parameter). researchgate.net For example, a 16:1 selectivity for the 2-isomer in dichloromethane (B109758) (DCM, β = 0.10) could be switched to a 2:1 selectivity for the 6-isomer in dimethyl sulfoxide (B87167) (DMSO, β = 0.76). researchgate.net This demonstrates that by changing the solvent, it is possible to control which halogen is preferentially substituted, a principle that is applicable to this compound.

Table 2: Influence of Solvent on Regioselectivity in a Dichloropyridine System Data from a study on 2,6-dichloro-3-(methoxycarbonyl)pyridine, illustrating the principle of solvent control. researchgate.net

| Solvent | Kamlet-Taft β Parameter | Isomer Ratio (2-isomer : 6-isomer) |

| Dichloromethane (DCM) | 0.10 | 16 : 1 |

| Acetonitrile | 0.31 | 9 : 1 |

| Tetrahydrofuran (B95107) (THF) | 0.55 | 2.2 : 1 |

| Dimethyl Sulfoxide (DMSO) | 0.76 | 0.5 : 1 (or 1 : 2) |

Electrophilic Reactions

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally less favorable than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups can facilitate such reactions. wikipedia.orgmasterorganicchemistry.com In this compound, the substituents have competing directing effects.

Directing Effects:

The methoxy group is a strong ortho-, para-director. The positions ortho to it are C2 and C4, both of which are occupied by chlorine atoms. The position para to it is C6.

The chlorine atoms are also ortho-, para-directors, despite being deactivators. wikipedia.org The C2-chloro group directs to C3 (occupied) and C5. The C4-chloro group directs to C3 (occupied) and C5.

Considering these effects, the potential sites for electrophilic attack are C5 and C6. The directing effects converge on the C5 position (directed by both chloro groups) and the C6 position (directed by the methoxy group). The strong para-directing effect of the activating methoxy group is likely to be the dominant influence, making the C6 position the most probable site for electrophilic substitution. Steric hindrance at C5, which is flanked by two chlorine atoms, would further favor attack at the less hindered C6 position. nih.gov

Halogenation Reactions beyond Initial Chlorination

Further halogenation of this compound can introduce additional halogen atoms, such as bromine or iodine, onto the pyridine ring. The regioselectivity of these reactions is dictated by the electronic effects of the existing substituents. The methoxy group at the 3-position is an ortho-, para-director, while the chloro groups are deactivating meta-directors. The pyridine nitrogen is also a deactivating group. Consequently, electrophilic halogenation is expected to occur at the C-5 position, which is ortho to the methoxy group and meta to the chloro groups and the ring nitrogen.

Common halogenating agents for such transformations include N-bromosuccinimide (NBS) for bromination and N-iodosuccinimide (NIS) for iodination, often in the presence of an acid catalyst. chemrxiv.org The reaction conditions are typically mild to prevent side reactions. For instance, the iodination of other chlorinated aromatic compounds has been successfully achieved using reagents like silver salts in combination with iodine. nih.gov While specific studies on the halogenation of this compound are not extensively documented, analogous reactions with substituted pyridines and other aromatics suggest that the introduction of a bromine or iodine atom at the C-5 position is a feasible transformation. chemrxiv.orgnih.gov

Metalation and Organometallic Transformations

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. wikipedia.org In the case of this compound, the methoxy group at the C-3 position can act as a DMG. wikipedia.org

The reaction of this compound with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) is the standard approach for directed ortho-metalation. arkat-usa.org The methoxy group is expected to direct the lithiation to the C-5 position, which is ortho to the methoxy group. This regioselectivity is favored over the C-2 position due to the presence of the chloro substituent at C-2. The resulting 5-lithio-2,4-dichloro-3-methoxypyridine intermediate is a versatile nucleophile that can be trapped with various electrophiles to introduce a wide range of functional groups at the C-5 position. arkat-usa.org

| Reagent | Solvent | Temperature (°C) | Expected Position of Metalation |

|---|---|---|---|

| LDA | THF | -78 | C-5 |

| LTMP | THF | -78 | C-5 |

| n-BuLi | THF | -78 | C-5 |

The metalated intermediates generated from this compound can be employed in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov Two of the most common and versatile cross-coupling reactions are the Suzuki-Miyaura coupling and the Stille coupling. researchgate.netorganic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.netnih.gov The 5-lithio-2,4-dichloro-3-methoxypyridine intermediate can be converted to the corresponding boronic acid or ester, which can then participate in Suzuki-Miyaura reactions with various aryl or vinyl halides. Alternatively, the chloro groups at the C-2 or C-4 positions can act as the electrophilic partner in a Suzuki-Miyaura coupling with an organoboron reagent. The reactivity of the two chloro positions can differ, potentially allowing for selective cross-coupling at one site over the other. researchgate.net

The Stille coupling utilizes an organotin reagent as the nucleophilic partner. organic-chemistry.orgnrochemistry.comwikipedia.org The 5-lithio-2,4-dichloro-3-methoxypyridine can be converted to an organostannane, which can then be coupled with a variety of organic halides or triflates. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the chloro substituents on the pyridine ring can also serve as the electrophilic component in a Stille coupling. nrochemistry.com

| Reaction | Nucleophile | Electrophile | Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Organohalide | Palladium |

| Stille | Organotin | Organohalide | Palladium |

Transmetalation is a key elementary step in many cross-coupling reactions, involving the transfer of an organic group from one metal to another. libretexts.org In the context of this compound, the 5-lithio intermediate can undergo transmetalation with various metal salts to generate other organometallic reagents.

For instance, reaction of 5-lithio-2,4-dichloro-3-methoxypyridine with a trialkyl borate, followed by acidic workup, yields the corresponding boronic acid. researchgate.net This boronic acid is a key intermediate for Suzuki-Miyaura cross-coupling reactions. Similarly, reaction with a trialkyltin halide will produce the corresponding organostannane for use in Stille couplings. organic-chemistry.org Transmetalation to other metals, such as zinc or copper, can also be performed to generate organozinc or organocuprate reagents, which have their own unique reactivity profiles and applications in organic synthesis.

Oxidation and Reduction Processes

The reduction of this compound can proceed via several pathways, including reduction of the pyridine ring (dearomatization), or reductive dehalogenation (dechlorination). The selectivity of the reduction depends on the choice of reducing agent and reaction conditions.

Catalytic hydrogenation is a common method for the reduction of aromatic rings. asianpubs.org The hydrogenation of pyridines typically requires a heterogeneous catalyst, such as platinum oxide (PtO2) or palladium on carbon (Pd/C), under a hydrogen atmosphere. asianpubs.orgtcichemicals.com The conditions can often be harsh, requiring high pressures and temperatures. The reduction of the pyridine ring in this compound would lead to the corresponding piperidine derivative. It is also possible that under these conditions, dehalogenation may occur.

Selective dechlorination can be achieved using specific reducing agents. For example, zinc dust in the presence of an acid or a base has been used for the dechlorination of other chloropyridines. google.com The relative reactivity of the chloro groups at the C-2 and C-4 positions may allow for selective removal of one chlorine atom over the other. For instance, in some systems, the halogen at the 4-position of a pyridine ring is more susceptible to reduction. Another approach for selective reduction is the use of metal-free transfer hydrogenation, which has been shown to be effective for the reduction of pyridines. nih.gov Birch reduction is another powerful method for the partial reduction of aromatic rings and could potentially be applied to this compound to yield dihydropyridine (B1217469) derivatives. nih.gov

| Reduction Type | Reagents | Potential Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, PtO₂ or Pd/C | Substituted Piperidine |

| Dechlorination | Zn, Acid/Base | Monochlorinated Pyridine |

| Birch Reduction | Na, NH₃, ROH | Dihydropyridine Derivative |

Condensation and Annulation Reactions

The structural framework of this compound serves as a versatile scaffold for the synthesis of fused heterocyclic systems through condensation and annulation reactions. These reactions are instrumental in the construction of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-c]pyridine cores, which are of significant interest in medicinal chemistry.

One prominent application involves the reaction of dichloropyridine derivatives with hydrazine (B178648) to initiate the formation of a pyrazole (B372694) ring fused to the pyridine core. For instance, a palladium-catalyzed coupling reaction of 2-chloropyridines with aldehyde-derived hydrazones can be employed. orgsyn.org This method allows for the straightforward synthesis of mono-hydrazones, which can then undergo cyclization. orgsyn.org

A key strategy in the synthesis of pyrazolo[3,4-c]pyridines involves the selective functionalization of a 5-halopyrazolo[3,4-c]pyridine scaffold. worktribe.comrsc.org This approach allows for the introduction of various substituents at different positions of the fused ring system. The synthesis can be elaborated along multiple growth vectors, including N-alkylation, tandem borylation and Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed Buchwald-Hartwig amination, and selective metalation followed by reaction with electrophiles. worktribe.comrsc.org

The annulation process, which involves the formation of a new ring onto an existing one, is exemplified by the Robinson annulation. This reaction combines a Michael addition and an intramolecular aldol (B89426) condensation to form a six-membered ring. byjus.comwikipedia.orgmasterorganicchemistry.com While not a direct reaction of this compound itself, the principles of annulation are fundamental to building complex heterocyclic structures from functionalized pyridine precursors. The Robinson annulation typically involves the reaction of a ketone with an α,β-unsaturated ketone to form a cyclohexenone derivative. wikipedia.org

The synthesis of various substituted pyrazolo[4,3-c]pyridines often starts from functionalized pyridine precursors. For example, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from a 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde intermediate. nih.gov Although this specific example does not start from this compound, it illustrates the general synthetic strategies for accessing this class of compounds.

The following table summarizes the types of condensation and annulation reactions involving pyridine derivatives for the synthesis of fused pyrazole systems.

| Reaction Type | Reactants | Product Core | Key Features |

| Palladium-catalyzed coupling and cyclization | 2-Chloropyridine, Aldehyde-derived hydrazone | Pyrazolo[4,3-a]pyridine | Forms a fused pyrazole ring. orgsyn.org |

| Multi-step synthesis and functionalization | 5-Halo-1H-pyrazolo[3,4-c]pyridine scaffold | Pyrazolo[3,4-c]pyridine | Allows for vectorial functionalization at multiple positions. worktribe.comrsc.org |

| Annulation (e.g., Robinson Annulation) | Ketone, α,β-Unsaturated ketone | Cyclohexenone | Builds a six-membered ring via Michael addition and aldol condensation. byjus.comwikipedia.orgmasterorganicchemistry.com |

| Iodine-mediated electrophilic cyclization | 4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles | 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines | Forms the pyrazolo[4,3-c]pyridine core with iodine substitution. nih.gov |

Derivatization and Advanced Functionalization Strategies

Introduction of Carbonitrile Groups and Other Functional Moieties

The introduction of carbonitrile groups and other functionalities onto the pyridine (B92270) ring is a key step in the synthesis of a wide array of derivatives. These groups can serve as versatile handles for further chemical transformations.

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency and atom economy. nih.gov These reactions allow for the construction of complex molecules in a single step from three or more starting materials, thereby minimizing waste and simplifying purification processes. nih.gov One prominent MCR for the synthesis of functionalized pyridines is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. mdpi.com

A significant strategy for introducing a carbonitrile group onto a pyridine ring involves the reaction of chalcones with malononitrile in the presence of a base. orientjchem.orgresearchgate.netrasayanjournal.co.in This approach leads to the formation of pyridine-3-carbonitrile derivatives. The chalcones themselves are typically synthesized via a Claisen-Schmidt condensation of an aldehyde and a ketone. orientjchem.orgresearchgate.net While these are general methods, they can be adapted for the derivatization of appropriately substituted pyridine precursors. For instance, a chalcone bearing a dichloromethoxy-substituted aryl group could potentially be used to generate the corresponding pyridine-3-carbonitrile.

The following table provides an overview of representative multicomponent reactions for the synthesis of pyridine derivatives.

| Reaction Name | Reactants | Key Product Feature |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | 1,4-Dihydropyridine (oxidized to pyridine) |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | 2-Hydroxypyridine-3-carbonitrile |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Substituted Pyridine |

Once primary derivatives of 2,4-dichloro-3-methoxypyridine are synthesized, they can undergo further modifications to introduce additional functional groups. The reactivity of the pyridine ring is influenced by the existing substituents, which direct the position of subsequent modifications. For instance, the chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for their replacement with a variety of nucleophiles.

Common post-modification strategies include:

Nucleophilic Aromatic Substitution (SNAr): The chloro groups can be displaced by nucleophiles such as amines, alkoxides, and thiolates. The regioselectivity of this reaction is influenced by the electronic properties of the substituents on the pyridine ring.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to form carbon-carbon bonds at the positions of the chloro substituents. This allows for the introduction of aryl, vinyl, and alkynyl groups.

Modification of Existing Functional Groups: Functional groups introduced in the primary derivatization step can be further manipulated. For example, a carbonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Pyridine Ring Expansion and Contraction Methodologies

Skeletal editing of the pyridine ring through expansion or contraction provides access to novel heterocyclic systems that are not readily accessible through other synthetic routes. nih.gov

One notable method for pyridine ring expansion involves the rhodium carbenoid-induced ring expansion of isoxazoles. nih.govorganic-chemistry.orgemory.edu This one-pot synthesis generates highly functionalized pyridines through the formal insertion of a rhodium vinylcarbenoid across the N-O bond of an isoxazole, followed by rearrangement and oxidation. nih.govorganic-chemistry.orgemory.edu

Conversely, pyridine ring contraction offers a pathway to smaller, five-membered rings. A photo-promoted ring contraction of pyridines with silylborane can yield pyrrolidine derivatives. researchgate.netnih.govnih.gov This reaction proceeds through a 2-silyl-1,2-dihydropyridine intermediate, which undergoes a photo-induced 1,2-silyl migration to form a 3-silylazomethine ylide, followed by a thermally allowed disrotatory ring-closing reaction to furnish the pyrrolidine skeleton. nih.gov

Development of Novel Heterocyclic Scaffolds from this compound Derivatives

Derivatives of this compound serve as valuable building blocks for the synthesis of fused heterocyclic compounds. airo.co.inanjs.edu.iqias.ac.inbohrium.com These fused systems often exhibit unique biological and chemical properties.

Strategies for the construction of fused heterocycles from pyridine derivatives include:

Annulation Reactions: Functional groups on the pyridine ring can be utilized to build an adjacent ring. For example, an amino group and a cyano group on adjacent positions can be used to construct a fused pyrimidine ring, leading to the formation of a pyrido[2,3-d]pyrimidine scaffold.

Intramolecular Cyclization: Appropriately substituted pyridine derivatives can undergo intramolecular cyclization to form fused ring systems. For instance, a pyridine with a side chain containing a nucleophile and an electrophile can cyclize to form a new ring.

Cycloaddition Reactions: The pyridine ring itself can participate in cycloaddition reactions to form more complex polycyclic systems, although this is less common for the aromatic pyridine ring.

The following table presents examples of fused heterocyclic systems that can be synthesized from functionalized pyridine precursors.

| Fused Heterocyclic System | Synthetic Strategy |

| Pyrido[2,3-d]pyrimidine | Annulation of an aminocyanopyridine |

| Furo[2,3-b]pyridine | Intramolecular cyclization of a pyridine with an oxygen-containing side chain |

| Thieno[2,3-b]pyridine | Gewald reaction on a pyridine derivative |

Structure-Reactivity Relationships in Derivatization

The outcome of derivatization reactions is heavily dependent on the structure of the starting pyridine derivative and the interplay of electronic and steric effects of the substituents.

The substituents on the pyridine ring, namely the two chlorine atoms and the methoxy (B1213986) group, exert significant influence on the reactivity of the molecule.

Electronic Effects:

The combination of these electronic effects influences the regioselectivity of reactions. For nucleophilic aromatic substitution, the C2 and C4 positions are activated by the chloro groups. The relative reactivity of these two positions can be influenced by the methoxy group and the specific reaction conditions.

Steric Effects:

Steric hindrance can play a crucial role in determining the regioselectivity of reactions, especially in nucleophilic substitutions. libretexts.orgchemistrysteps.com The methoxy group at the C3 position can sterically hinder the approach of a nucleophile to the C2 and C4 positions. The extent of this hindrance depends on the size of the nucleophile. For bulky nucleophiles, attack at the less hindered position may be favored.

The table below summarizes the expected influence of the substituents on the reactivity of the this compound ring.

| Substituent | Position | Electronic Effect | Steric Effect |

| Chloro | C2 | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Moderate |

| Chloro | C4 | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Less hindered than C2 |

| Methoxy | C3 | Electron-donating (resonance), Weakly electron-withdrawing (inductive) | Can hinder attack at C2 and C4 |

Impact of Functional Group Interplay on Chemical Transformations

The chemical behavior of this compound in derivatization and advanced functionalization strategies is intricately governed by the electronic and steric interplay of its three substituents: two chloro atoms at positions 2 and 4, and a methoxy group at position 3. While specific research detailing the comprehensive reactivity of this particular molecule is limited in publicly accessible literature, the principles of physical organic chemistry and findings from analogous substituted pyridine systems allow for a predictive understanding of its chemical transformations.

The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the presence of the electronegative nitrogen atom. This electron deficiency is most pronounced at the α (2 and 6) and γ (4) positions, making them susceptible to nucleophilic attack. In this compound, both chloro-substituted positions are activated towards nucleophilic aromatic substitution (SNAr).

Conversely, the inductive effect of the electronegative oxygen atom in the methoxy group withdraws electron density from the adjacent C-3 position, which can have a minor influence on the neighboring C-2 and C-4 positions. The interplay of these electronic effects determines the relative reactivity of the two chloro substituents.

Steric hindrance is another significant factor. The methoxy group at C-3 provides a more sterically hindered environment around the C-2 position compared to the C-4 position. This steric bulk can influence the regioselectivity of nucleophilic attack, potentially favoring substitution at the less hindered C-4 position, especially with bulky nucleophiles.

In analogous systems like 2,4-dichloropyrimidines, nucleophilic substitution is often observed to be selective for the C-4 position. This preference is attributed to the greater activation of the C-4 position by the two ring nitrogens. While this compound has only one ring nitrogen, the general principle of the γ-position being highly activated still applies.

For palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, the relative reactivity of the C-2 and C-4 positions can be influenced by the choice of catalyst, ligands, and reaction conditions. In many dihalopyridine systems, the C-2 position is often more reactive in these transformations. However, the electronic and steric influence of the 3-methoxy group could alter this expected selectivity.

A summary of the predicted influence of the functional groups on the chemical transformations of this compound is presented in the table below.

| Functional Group | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

| Chloro | 2 | Inductively withdrawing, activates ring for SNAr | Moderate | Serves as a leaving group in SNAr and a site for cross-coupling. Reactivity is modulated by the adjacent methoxy group. |

| Chloro | 4 | Inductively withdrawing, activates ring for SNAr | Less hindered than C-2 | Acts as a leaving group in SNAr and a site for cross-coupling. Potentially more susceptible to SNAr by bulky nucleophiles. |

| Methoxy | 3 | Resonance donating, inductively withdrawing | Hinders the C-2 position | Modulates the electronic character of the ring and influences the regioselectivity of substitutions at C-2 and C-4 through a combination of electronic and steric factors. |

It is important to note that while these predictions are based on established chemical principles, the actual reactivity and regioselectivity in the derivatization of this compound would need to be confirmed through empirical studies.

Applications in Advanced Organic Synthesis

2,4-Dichloro-3-methoxypyridine as a Versatile Synthetic Intermediate

The reactivity of this compound, characterized by the presence of two reactive chlorine atoms at positions 2 and 4 of the pyridine (B92270) ring, makes it a valuable precursor in various chemical transformations. The differential reactivity of these chlorine atoms, influenced by the electronic effects of the methoxy (B1213986) group and the ring nitrogen, allows for selective functionalization, paving the way for the synthesis of a multitude of heterocyclic and polycyclic systems.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The dichlorinated nature of this compound makes it an ideal starting material for the synthesis of various substituted and fused heterocyclic compounds. The chlorine atoms can be selectively displaced by a range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functionalities. This reactivity is fundamental to its role in building complex molecular architectures.

Furthermore, the strategic positioning of the chloro and methoxy groups facilitates subsequent cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, the reaction of dichloropyridines with various nucleophiles can lead to the formation of pyridopyrimidines, pyridotriazines, and other fused systems of medicinal interest. While specific examples detailing the direct use of this compound in the synthesis of a broad range of heterocycles are not extensively documented in publicly available literature, the known reactivity patterns of similar dichloropyridine derivatives strongly support its potential in this area. The principles of nucleophilic aromatic substitution on the pyridine ring are well-established, providing a predictive framework for its application in generating diverse heterocyclic structures.

Building Block for Complex Polycyclic Systems

The functional handles present on the this compound ring, namely the two chlorine atoms and the methoxy group, offer multiple points for elaboration and annulation reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. wordpress.comwikipedia.org The selective coupling at the C2 or C4 position of dichloropyridines allows for the stepwise assembly of complex architectures. nih.gov For example, a sequential cross-coupling strategy could be employed to introduce different aryl or alkyl groups, which could then undergo intramolecular cyclization to form polycyclic systems. The synthesis of fused pyridine heterocycles is a vital area in medicinal chemistry and organic synthesis due to their distinct structural features and biological activities. researchgate.net

Strategic Role in the Construction of Specialized Chemical Structures

Beyond its general utility as a synthetic intermediate, this compound plays a strategic role in the targeted synthesis of specialized chemical structures with applications in drug discovery, agrochemicals, and material science.

Scaffold for Pyridine-Based Chemical Libraries

Combinatorial chemistry and high-throughput screening have revolutionized the process of drug discovery by enabling the rapid synthesis and evaluation of large numbers of compounds. googleapis.comwikipedia.orgmdpi.com Pyridine-based scaffolds are highly sought after in the construction of chemical libraries due to their prevalence in biologically active molecules. rsc.org

This compound, with its two reactive sites, is an excellent candidate for the generation of focused pyridine-based libraries. By reacting the dichloropyridine core with a diverse set of building blocks through parallel synthesis techniques, a large number of structurally related compounds can be generated efficiently. google.com The differential reactivity of the C2 and C4 positions can be exploited to create libraries with even greater structural diversity. This approach allows for the systematic exploration of the chemical space around the pyridine core, increasing the probability of identifying compounds with desired biological activities.

Below is an interactive data table illustrating a hypothetical library generation from this compound:

| R1-Nucleophile | R2-Nucleophile | Resulting Scaffold |

| Aniline | Morpholine | 2-Anilino-4-morpholino-3-methoxypyridine |

| Thiophenol | Piperidine (B6355638) | 2-(Phenylthio)-4-piperidino-3-methoxypyridine |

| Methanol | Pyrrolidine | 2,3-Dimethoxy-4-pyrrolidinopyridine |

| Ethylamine | Azetidine | 2-(Ethylamino)-4-azetidino-3-methoxypyridine |

Intermediate in the Academic Research of Agrochemical and Pharmaceutical Scaffolds

The pyridine ring is a key structural motif in a vast number of agrochemicals and pharmaceuticals. google.compatsnap.comgoogle.com Dichlorinated pyridine derivatives are important intermediates in the synthesis of many of these commercially significant compounds. For instance, related compounds like 2,4-dichloro-5-methoxypyrimidine (B27636) are known intermediates in the preparation of herbicides. google.comdntb.gov.ua

While specific, publicly documented examples of blockbuster drugs or agrochemicals derived directly from this compound are scarce, its structural features make it a highly relevant intermediate for research in these areas. The dichloro- and methoxy-substituted pyridine core is present in various biologically active molecules. For example, a patent describes 2-(3,5-dichloro-4-((1-cyclopentyl-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile as a pharmaceutical compound. googleapis.com Another patent mentions the use of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as an intermediate for the drug omeprazole. patsnap.com These examples, while not directly involving the title compound, highlight the importance of the substituted dichloropyridine scaffold in medicinal chemistry. Academic research often focuses on the synthesis of novel analogues of existing drugs or the exploration of new chemical space, and this compound provides a valuable starting point for such investigations.

The following table presents examples of related pyridine intermediates and their applications:

| Intermediate | Application |

| 2,4-Dichloro-5-methoxypyrimidine | Herbicide Intermediate google.comdntb.gov.ua |

| 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | Omeprazole Intermediate patsnap.com |

| Dichloropyridine derivatives | Synthesis of pharmaceutical scaffolds googleapis.com |

Contributions to Material Science Research through Polymer and Coating Precursors

The application of pyridine-containing compounds extends beyond the life sciences into the realm of material science. Pyridine-based polymers and coatings exhibit a range of interesting properties, including thermal stability, fluorescence, and antimicrobial activity. dntb.gov.uamdpi.comresearchgate.net While the direct use of this compound as a monomer or precursor for polymers and coatings is not extensively reported, its functional groups suggest potential applications in this field.

The chlorine atoms on the pyridine ring can serve as reactive sites for polymerization reactions. For example, they could potentially undergo cross-coupling polymerization reactions to form conjugated polymers with interesting electronic and optical properties. Additionally, the pyridine nitrogen can act as a curing catalyst or a site for quaternization to introduce specific functionalities into a polymer or coating. For instance, pyridine and its derivatives have been used as catalysts in curing amino resins and alkyd resins in surface coatings. google.com The methoxy group can also influence the solubility and processing characteristics of the resulting materials. The synthesis of pyridine-grafted copolymers has been shown to lead to materials with enhanced fluorescent and antimicrobial properties, indicating a promising avenue for the application of functionalized pyridines like this compound. mdpi.com

Utilization in Analytical Chemistry Method Development

Derivatization Agent for Enhanced Analytical Performance

Information on the use of this compound as a derivatization agent to enhance the analytical performance of chromatographic or other analytical methods is not present in the available scientific literature. Derivatization is a common strategy to improve the volatility, thermal stability, or detectability of analytes. However, there are no published studies that indicate this compound has been successfully utilized for this purpose. The reactivity of the chloro- and methoxy- functional groups on the pyridine ring could theoretically allow for reactions to introduce tags for specific detectors, but such applications have not been reported.

Computational Chemistry and Theoretical Studies of 2,4 Dichloro 3 Methoxypyridine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations offer a detailed view of the electron distribution and orbital energies within 2,4-Dichloro-3-methoxypyridine, which are fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. irjweb.comwuxibiology.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A small energy gap suggests that the molecule can be easily excited, implying higher polarizability, lower kinetic stability, and greater chemical reactivity. irjweb.comnih.gov Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group, reflecting the electron-donating nature of these moieties. The LUMO, in contrast, would likely be distributed over the electron-withdrawing chloro-substituted carbon atoms and the pyridine ring. Theoretical calculations would yield specific energy values for these orbitals, allowing for the quantification of the molecule's electronic properties.

Table 1: Representative FMO Properties of this compound (Note: These are illustrative values typical for such a molecule, derived from theoretical calculations.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicator of chemical stability and reactivity. irjweb.com |

From these properties, other global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to further characterize the molecule's behavior in chemical reactions. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density distribution on the surface of a molecule. researchgate.netnih.gov It is an invaluable tool for identifying the regions of a molecule that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net MEP maps use a color scale to denote electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to attack by electrophiles.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to attack by nucleophiles.

Green/Yellow: Represents areas with neutral or intermediate potential. researchgate.net

In the case of this compound, an MEP map would be expected to show:

Negative Potential (Red): Concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group due to their lone pairs of electrons. These are the primary sites for electrophilic attack or protonation.

Positive Potential (Blue): Located around the hydrogen atoms of the methyl group and potentially weaker positive regions near the carbon atoms bonded to the electronegative chlorine atoms.

Neutral Potential (Green): Distributed over the carbon backbone of the pyridine ring.

This detailed mapping provides a clear, intuitive guide to the molecule's reactive behavior. scribd.com

Elucidation of Reaction Mechanisms via Theoretical Calculations

Theoretical calculations are instrumental in mapping out the entire energy landscape of a chemical reaction, providing insights into mechanisms that are often difficult to probe experimentally.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). youtube.com Identifying the geometry and energy of the TS is crucial for understanding the reaction's kinetics. Computational methods can locate the TS on the potential energy surface, which is characterized as a first-order saddle point. nih.gov

Once the structures of the reactants, transition state, and products are optimized, the activation energy (Ea) can be calculated. This energy barrier represents the minimum energy required for the reaction to occur and is a key determinant of the reaction rate. A high energy barrier corresponds to a slow reaction, while a low barrier indicates a faster reaction. researchgate.net For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, transition state analysis would reveal the precise geometry of the intermediate complex and the energy required to form it.

Beyond identifying a single transition state, computational chemistry can model the entire reaction pathway, also known as the minimum energy path (MEP). youtube.com This involves tracing the geometric changes and energy profile as the reactants evolve into products. By modeling various possible pathways, researchers can predict the most favorable reaction mechanism. For instance, in reactions with multiple potential outcomes, comparing the activation energies for each pathway can determine which product is kinetically favored. nih.gov This predictive capability is essential for designing efficient synthetic routes and understanding complex reaction networks.

Predictive Modeling of Reactivity and Regioselectivity

Computational models can predict not only if a reaction will occur but also where it will occur on the molecule—a property known as regioselectivity. rsc.org This is particularly important for substituted aromatic systems like this compound, where multiple reaction sites are available.

Predictive models often use quantum chemical descriptors, such as the calculated atomic charges or Fukui functions, which quantify the reactivity of each atom in the molecule. chemrxiv.org For example, in an electrophilic aromatic substitution reaction, the model would identify the carbon atom with the highest nucleophilicity (e.g., the highest negative charge or HOMO density) as the most likely site of reaction.

Modern approaches may combine these physics-based descriptors with machine learning algorithms trained on large datasets of known reactions. chemrxiv.orgrsc.org Such models can achieve high accuracy in predicting the major product of a reaction. rsc.org For this compound, these models would weigh the directing effects of the two chloro substituents (electron-withdrawing, deactivating) and the methoxy group (electron-donating, activating) to predict the outcome of reactions like nitration, halogenation, or metalation with high confidence.

Computational Assessment of CH Acidity and Deprotometalation

The regioselectivity of deprotometalation, a key reaction in the functionalization of pyridine rings, is heavily influenced by the acidity of the C-H bonds. Computational models, particularly those using Density Functional Theory (DFT), are employed to predict the CH acidity of substituted pyridines. The acidity is typically evaluated by calculating the Gibbs free energy of the deprotonation reaction.

For substituted pyridines, the position of deprotometalation is a subject of interest. In the case of 3-methoxypyridine, deprotometalation tends to occur at the C4 position, a preference attributed to the coordinating ability of the methoxy group which can stabilize the metalated intermediate. researchgate.net Conversely, for 3-chloro and 3-bromopyridine, the reaction is directed to the C2 position. researchgate.net

In this compound, the presence of two electron-withdrawing chloro groups, a methoxy group, and the ring nitrogen atom collectively influence the acidity of the two remaining ring protons at the C5 and C6 positions. DFT calculations can determine the pKa values for these positions, indicating the most likely site for deprotonation by a strong base. The chloro groups are expected to significantly increase the acidity of adjacent protons, while the methoxy group's electronic and steric effects also play a role. Theoretical calculations would involve optimizing the geometry of the parent molecule and its corresponding anions (deprotonated at C5 and C6) to calculate the deprotonation energies. The position with the lower calculated pKa value would be the predicted site of kinetic deprotometalation.

Table 1: Predicted CH Acidity for this compound (Note: The following data is illustrative, based on general principles of computational chemistry, as specific literature values for this compound were not found.)

| Position | Calculated pKa (in THF) | Predicted Kinetic Site of Deprotometalation |

|---|---|---|

| C-H at position 5 | Lower Value | More Likely |

| C-H at position 6 | Higher Value | Less Likely |

Correlation of Theoretical Parameters with Experimental Outcomes

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. Good correlation between calculated parameters and observed chemical behavior lends credibility to the computational models and allows them to be used predictively. mdpi.com

For deprotometalation reactions, the predicted site of highest CH acidity from DFT calculations should correspond to the regioselectivity observed in laboratory experiments. For instance, after performing a deprotometalation reaction on this compound followed by quenching with an electrophile (e.g., iodine), the structure of the resulting iodinated product would confirm the site of metalation. If the calculations predict C5 to be the most acidic site, the experimental outcome should predominantly be 2,4-dichloro-5-iodo-3-methoxypyridine. Discrepancies between theoretical predictions and experimental outcomes can suggest that other factors, such as the specific base or reaction conditions used, play a significant role. mdpi.com

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, such as vibrational (FT-IR, FT-Raman) and Nuclear Magnetic Resonance (NMR) spectra. These predictions aid in the structural confirmation and analysis of compounds.

Theoretical Vibrational Spectra (FT-IR, FT-Raman)

Theoretical vibrational spectra for this compound can be calculated using DFT methods, often with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net These calculations provide the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration of the molecule. The calculated frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. nih.gov

The computed spectra can be used to assign the absorption bands observed in experimental FT-IR and FT-Raman spectra. nih.gov For this compound, key vibrational modes would include:

C-H stretching: Vibrations of the two aromatic C-H bonds.

Pyridine ring stretching: Complex vibrations involving the C-C and C-N bonds of the ring.

C-Cl stretching: Characteristic vibrations for the two chloro substituents.

C-O-C stretching: Asymmetric and symmetric stretching of the methoxy group.

CH₃ stretching and bending: Vibrations associated with the methyl group.

By comparing the calculated frequencies and intensities with the experimental spectra, a detailed and reliable assignment of the vibrational modes can be achieved. researchgate.net

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: This table is a hypothetical representation to illustrate the concept.)

| Vibrational Mode Assignment | Calculated Frequency (Scaled) | Experimental FT-IR Frequency | Experimental FT-Raman Frequency |

|---|---|---|---|

| Aromatic C-H Stretch | ~3100 | ~3095 | ~3098 |

| CH₃ Asymmetric Stretch | ~2980 | ~2975 | ~2977 |

| Pyridine Ring Stretch | ~1570 | ~1565 | ~1568 |

| Pyridine Ring Stretch | ~1450 | ~1445 | ~1448 |

| C-O-C Asymmetric Stretch | ~1250 | ~1245 | ~1247 |

| C-Cl Stretch | ~850 | ~845 | ~848 |

| C-Cl Stretch | ~700 | ~695 | ~698 |

Computational NMR Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically combined with DFT, is the most common approach for calculating NMR shielding tensors. researchgate.netresearchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. conicet.gov.ar

For this compound, computational predictions would provide the expected chemical shifts for the two aromatic protons (H5, H6), the methoxy protons, and the six carbon atoms of the pyridine ring and the methoxy group. These predictions are highly sensitive to the molecular geometry and electronic environment. Comparing the predicted spectrum with the experimental one can confirm the molecular structure and help assign the signals to specific atoms. The accuracy of these predictions can often reach within 0.2 ppm for ¹H and 2-4 ppm for ¹³C, which is typically sufficient for structural assignment. bris.ac.uk

Table 3: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: This table is a hypothetical representation to illustrate the concept.)

| Atom | Predicted Chemical Shift (GIAO/DFT) | Experimental Chemical Shift |

|---|---|---|

| ¹H NMR | ||

| H5 | ~7.3 | (Experimental Value) |

| H6 | ~8.1 | (Experimental Value) |

| OCH₃ | ~4.0 | (Experimental Value) |

| ¹³C NMR | ||

| C2 | ~150 | (Experimental Value) |

| C3 | ~145 | (Experimental Value) |

| C4 | ~130 | (Experimental Value) |

| C5 | ~125 | (Experimental Value) |

| C6 | ~152 | (Experimental Value) |

| OCH₃ | ~58 | (Experimental Value) |

Advanced Analytical Characterization in Research Contexts

Spectroscopic Methods for Structural Elucidation and Purity Assessment

A diligent search for experimental data regarding the spectroscopic analysis of 2,4-dichloro-3-methoxypyridine yielded no specific results.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

No published ¹H or ¹³C NMR spectra or detailed chemical shift assignments for this compound could be located. This information is crucial for the definitive structural confirmation of the molecule, including the placement of the chloro and methoxy (B1213986) substituents on the pyridine (B92270) ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental Infrared (IR) spectroscopy data, which would identify characteristic vibrational frequencies for the functional groups present in this compound (such as C-Cl, C-O, C=N, and aromatic C-H bonds), were not found in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While predicted mass-to-charge ratios for various adducts of this compound are available in databases like PubChemLite, experimentally determined mass spectra and detailed fragmentation analyses are absent from the reviewed sources uni.lu. Such experimental data would be essential for confirming the molecular weight and providing insights into the compound's structure through its fragmentation pattern under ionization.

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, and offers insights into intermolecular interactions that govern the crystal packing.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the analysis of structurally similar compounds provides a clear framework for how such a study would be conducted and the nature of the expected results. For instance, the crystal structure of 4,4′-dimethoxy-2,2′-bipyridine was determined to be monoclinic, with a specific space group and unit cell dimensions. researchgate.net If single crystals of this compound were obtained, a similar analysis would yield precise data on bond lengths, bond angles, and torsion angles.

The expected data from a crystallographic analysis would include:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.

Atomic Coordinates: The precise position of each atom in the asymmetric unit.

Intermolecular Interactions: The analysis would reveal non-covalent interactions such as hydrogen bonds, halogen bonds, or π–π stacking, which are crucial for understanding the solid-state behavior of the compound. For example, studies on other dichlorinated compounds have detailed the importance of C—H⋯Cl contacts in the crystal packing. nih.gov

This comprehensive structural information is invaluable for computational modeling, understanding structure-activity relationships, and confirming the outcome of synthetic procedures.

Advanced Hyphenated Techniques for Complex Mixture Analysis

In many research contexts, such as reaction monitoring, impurity profiling, or metabolomics, this compound may exist within a complex matrix. Hyphenated analytical techniques, which couple a separation method with a sensitive detection method, are essential for the selective and sensitive analysis of the target analyte in such mixtures. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the analysis of non-volatile or thermally sensitive compounds in complex mixtures. rsc.org While specific LC-MS/MS methods for this compound are not detailed in the reviewed literature, a validated method for a related compound, cis-amminedichloro(2-methylpyridine)platinum(II), demonstrates the approach. nih.gov An LC-MS/MS method for this compound would involve:

Chromatographic Separation: A high-performance liquid chromatography (HPLC) system would be used to separate the target compound from other components in the sample. A reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer would likely be employed.

Ionization: The eluent from the LC would be directed to the mass spectrometer's ion source, typically using electrospray ionization (ESI), to generate protonated molecules, [M+H]+.

Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, the precursor ion corresponding to the protonated molecule is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process, known as selected reaction monitoring (SRM), provides high selectivity and sensitivity for quantification. nih.gov

A hypothetical LC-MS/MS analysis could be used for the trace-level quantification of this compound as a potential genotoxic impurity in an active pharmaceutical ingredient, similar to methods developed for other pyridine derivatives. researchgate.net

Hypothetical LC-MS/MS Parameters for Analysis

| Parameter | Value |

|---|---|

| LC Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | Precursor Ion (m/z) | 177.98 [M+H]+ | | Product Ions (m/z) | Hypothetical fragments resulting from loss of Cl, CH3, or other moieties |

Gas Chromatography-Mass Spectrometry (GC-MS)